4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid
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Overview
Description
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is an organic compound with the molecular formula C17H13N3O2. This compound is known for its unique structure, which includes a quinoline moiety linked to a benzoic acid derivative through a hydrazone linkage. It has a molecular weight of 291.31 g/mol and a melting point of 312-313°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The hydrazone linkage can also form covalent bonds with nucleophilic sites on proteins, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid: Similar structure but with a different position of the quinoline moiety.
4-[(2E)-2-(quinolin-3-ylmethylidene)hydrazinyl]benzoic acid: Another positional isomer with the quinoline moiety at the 3-position.
Uniqueness
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is unique due to its specific quinoline position, which affects its binding properties and reactivity. This positional specificity can lead to different biological activities and chemical reactivities compared to its isomers .
Properties
IUPAC Name |
4-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFFRDGFXBGZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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